molecular formula C19H19FN4O B5605204 N-[3-(5-cyclopropyl-1H-pyrazol-1-yl)propyl]-8-fluoro-2-quinolinecarboxamide

N-[3-(5-cyclopropyl-1H-pyrazol-1-yl)propyl]-8-fluoro-2-quinolinecarboxamide

Cat. No. B5605204
M. Wt: 338.4 g/mol
InChI Key: VXBKEHDRASXZSF-UHFFFAOYSA-N
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Description

The compound of interest belongs to a class of molecules that often exhibit significant biological activity and are the subject of extensive research for their potential applications in various fields, such as medicinal chemistry and material science. These compounds are synthesized and studied for their unique properties, including their reactivity, potential as pharmaceutical agents, and as components in complex chemical systems.

Synthesis Analysis

Synthesis of complex molecules like N-[3-(5-cyclopropyl-1H-pyrazol-1-yl)propyl]-8-fluoro-2-quinolinecarboxamide typically involves multi-step reactions, starting from simpler precursors. Techniques such as Michael addition, cyclization, and Mannich reaction are common in constructing such molecules, particularly when dealing with pyrazole and quinoline moieties (Yuan et al., 2011).

Molecular Structure Analysis

The molecular structure of compounds like the one can be elucidated through a variety of spectroscopic techniques, including NMR, IR, and mass spectrometry. Crystal structure analysis provides definitive information about the arrangement of atoms within the molecule (Gavin McLaughlin et al., 2016).

properties

IUPAC Name

N-[3-(5-cyclopropylpyrazol-1-yl)propyl]-8-fluoroquinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O/c20-15-4-1-3-14-7-8-16(23-18(14)15)19(25)21-10-2-12-24-17(9-11-22-24)13-5-6-13/h1,3-4,7-9,11,13H,2,5-6,10,12H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXBKEHDRASXZSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=NN2CCCNC(=O)C3=NC4=C(C=CC=C4F)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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